(3-Ethoxybut-3-en-1-yl)benzene

Physicochemical profiling Chromatography method development Volatility-driven process design

(3-Ethoxybut-3-en-1-yl)benzene (CAS 827615-97-4), systematically named 3-ethoxybut-3-enylbenzene, is a substituted aromatic ether with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g·mol⁻¹. The compound features a benzene ring attached to the 1-position of a 3-ethoxy-substituted but-3-enyl chain, placing it within the broader class of aryl alkenyl ethers (enol ethers).

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 827615-97-4
Cat. No. B14211921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethoxybut-3-en-1-yl)benzene
CAS827615-97-4
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCOC(=C)CCC1=CC=CC=C1
InChIInChI=1S/C12H16O/c1-3-13-11(2)9-10-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3
InChIKeyYREZPUYBXOLFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Ethoxybut-3-en-1-yl)benzene (CAS 827615-97-4) – Core Identity and Procurement-Relevant Profile


(3-Ethoxybut-3-en-1-yl)benzene (CAS 827615-97-4), systematically named 3-ethoxybut-3-enylbenzene, is a substituted aromatic ether with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g·mol⁻¹ [1]. The compound features a benzene ring attached to the 1-position of a 3-ethoxy-substituted but-3-enyl chain, placing it within the broader class of aryl alkenyl ethers (enol ethers). Its computed LogP of approximately 3.17 and a topological polar surface area of 9.23 Ų indicate moderate lipophilicity consistent with use as a lipophilic building block in multi-step organic synthesis. The compound is predominantly handled as a research intermediate for constructing more complex molecular architectures, including substituted naphthalenes and functionalized indenes [2].

Enol-ether building block Supports Claisen rearrangement and oxidative cleavage pathways for naphthalene and indene synthesis.
Regiochemical precision 3-ethoxy substitution may direct PtBr₂-catalyzed cyclization to distinct indene regioisomers vs. 1-ethoxy analogs.
Non-aqueous phase compatibility Reported lipophilicity profile suggests utility in hydrophobic reaction media and organic-phase extractions.

Why Generic Substitution of (3-Ethoxybut-3-en-1-yl)benzene with Positional Isomers or Saturated Analogs Introduces Unacceptable Risk


The (3-ethoxybut-3-en-1-yl) substitution pattern confers a unique combination of an enol-ether double bond conjugated with a quaternary allylic carbon bearing the ethoxy group, which governs both its chemical reactivity and the regiochemical outcome of downstream transformations. Positional isomers such as (E)-(3-ethoxybut-1-en-1-yl)benzene (CAS 105337-67-5), where the double bond occupies the 1-position rather than the 3-position, exhibit markedly different boiling points (94–96 °C at 5–6 Torr vs. 185.7 °C at 760 mmHg) and divergent reactivity in cyclization and cross-coupling chemistry [1]. The saturated analog (3-ethoxybutyl)benzene (CAS 7107-21-3) lacks the enol-ether olefin entirely, eliminating the capacity for Claisen rearrangements, electrophilic additions, and transition-metal-catalyzed transformations that exploit the 3-ethoxybut-3-enyl moiety . Even the 1-ethoxy positional isomer (CAS 54703-48-9) places the ethoxy group at the benzylic carbon, fundamentally altering the electronic environment and steric profile relative to the target compound's 3-ethoxy substitution, which positions the ethoxy group at the terminal end of the π-system [2]. These structural nuances render generic, one-size-fits-all substitution scientifically indefensible for applications where regiochemical precision and reactivity tuning are critical.

Positional isomer (E)-1-yl Different double-bond position may alter boiling point and reactivity, compromising purification and cyclization regiochemistry.
Saturated analog Lacks enol-ether olefin; substitution would block all olefin-dependent transformations including Claisen rearrangements.
1-Ethoxy positional isomer Ethoxy at benzylic carbon shifts electronic environment, predicted to redirect indene cyclization outcome away from target regioisomer.

Quantitative Differential Evidence for (3-Ethoxybut-3-en-1-yl)benzene Against Its Closest Structural Analogs


Boiling Point and Volatility Differentiation Relative to the (E)-(3-Ethoxybut-1-en-1-yl) Isomer

(3-Ethoxybut-3-en-1-yl)benzene (CAS 827615-97-4) exhibits a boiling point of 185.7 °C at 760 mmHg , substantially higher than the 94–96 °C (at 5–6 Torr, equivalent to ~222–228 °C at 760 mmHg by nomographic estimation) reported for the regioisomeric (E)-(3-ethoxybut-1-en-1-yl)benzene (CAS 105337-67-5) [1]. This difference reflects the impact of substituting the double bond from the 1-position to the 3-position, which alters molecular shape, polarizability, and intermolecular dispersion forces. The target compound's density of 0.94 g/cm³ also differs from the 0.989 g/cm³ (at 15 °C) of the 1-yl isomer [1], providing orthogonal identity confirmation via GC or density measurement. In procurement, specifying the correct isomer avoids receiving the lower-boiling, chromatographically distinct regioisomer that could compromise distillation-based purification and GC-MS analytical workflows.

Boiling Point & Density
Cross-study comparable
185.7 °C vs ~222–228 °C est.
Density 0.94 vs 0.989 g/cm³
Supports isomer-specific identity verification and purification method differentiation.
Boiling point Δ ~40 °C estimated; comparator data at reduced pressure.
Physicochemical profiling Chromatography method development Volatility-driven process design

Lipophilicity Tuning: LogP Advantage of the Ethoxy Congener over the Methoxy Analog for Non-Aqueous Phase Chemistry

The target compound carries a computed LogP of 3.17 , which is 0.39 log units higher than the 2.78 LogP of its direct methoxy analog, 3-methoxybut-3-enylbenzene (CAS 159765-58-9) . This difference corresponds to an approximately 2.5-fold increase in octanol-water partition coefficient, translating into measurably higher solubility in non-polar organic solvents and improved compatibility with hydrophobic reaction environments. The increased lipophilicity arises from the additional methylene unit in the ethoxy versus methoxy group, a subtle yet quantifiable structural modification. For applications requiring extraction into organic phases, micellar catalysis, or partitioning into lipophilic polymer matrices, the ethoxy congener provides a predictable and calculable advantage.

LogP Lipophilicity
Cross-study comparable
Δ LogP +0.39
(3.17 vs 2.78 methoxy analog)
Approximately 2.5× higher partition coefficient may improve organic-phase extraction efficiency.
Computed values; experimental LogP data to verify.
Lipophilicity optimization Partition coefficient Phase-transfer catalysis

Regiochemical Reactivity Divergence: 3-Ethoxy vs. 1-Ethoxy Substitution in Indene-Forming Cyclization Chemistry

The PtBr₂-catalyzed transformation of 1-ethynyl-2-(1-alkoxybut-3-enyl)benzenes into functionalized indenes proceeds via formal sp³ C–H bond activation, a reaction whose regiochemical outcome is exquisitely sensitive to the position of the alkoxy substituent on the butenyl chain [1]. In the published catalytic system, 1-alkoxybut-3-enyl substrates (where the alkoxy group is at the benzylic 1-position) undergo cyclization at 120 °C in acetonitrile to yield indene products in good to allowable yields. The target compound (3-ethoxy substitution) places the alkoxy group at the terminal allylic position, which fundamentally alters the electronic and steric landscape of the π-system relative to the 1-alkoxy series. This positional difference is predicted to redirect the site of electrophilic attack and influence the cyclization pathway, affording regioisomeric indene products not accessible from the 1-ethoxy isomer. Although direct comparative kinetic data for the target compound are not yet published in the peer-reviewed literature, the known sensitivity of this catalytic manifold to alkoxy position establishes a clear rationale for selecting the 3-ethoxy congener when a specific indene regioisomer is the synthetic target.

Indene Cyclization Regiochemistry
Class-level inference
3-ethoxy vs 1-ethoxy substitution predicted to direct cyclization to distinct constitutional isomers.
Alkoxy position may determine regioisomeric indene product; direct comparative data not yet available.
Based on PtBr₂ catalytic manifold sensitivity (JACS 2006).
Cyclization regiochemistry PtBr₂ catalysis Indene synthesis

Enol-Ether Olefin Integrity as a Prerequisite for Downstream Oxidative Cleavage and Claisen Rearrangement Chemistry

The 3-ethoxybut-3-en-1-yl moiety contains an enol-ether double bond (C=C–OEt) that is structurally distinct from the simple alkene in analogs such as (3-but-3-en-1-yl)benzene and from the vinyl ether in (E)-(3-ethoxybut-1-en-1-yl)benzene [1]. This enol-ether functionality is electron-rich and undergoes characteristic reactions—including acid-catalyzed hydrolysis to ketones, oxidative cleavage to carbonyl compounds, and thermal Claisen rearrangements when appropriately substituted—that are unavailable to the saturated analog (3-ethoxybutyl)benzene (CAS 7107-21-3). The target compound has been implicated as a precursor in the synthesis of 2-(3-ethoxybut-3-en-1-yl)-6-methoxynaphthalene (CAS 63458-20-8), which serves as an intermediate for substituted naphthalenes of pharmaceutical relevance [2]. The presence of the intact enol-ether double bond is non-negotiable for these transformations; substitution with the saturated butyl analog would block all olefin-dependent reactivity pathways.

Enol-Ether Integrity
Class-level inference
C=C–OEt present; saturated analog lacks this functionality entirely.
Enol-ether olefin required for oxidative cleavage and naphthalene intermediate preparation.
Saturated substitution would render downstream synthetic sequence chemically infeasible.
Enol-ether reactivity Oxidative cleavage Claisen rearrangement

Computed Molecular Descriptors Differentiating the Target Compound from its 1-Ethoxy Positional Isomer for QSAR and Computational Screening

Although (3-ethoxybut-3-en-1-yl)benzene and 1-ethoxybut-3-enylbenzene share the identical molecular formula (C₁₂H₁₆O) and molecular weight (176.26 g·mol⁻¹), the shift of the ethoxy group from position 3 to position 1 on the butenyl chain alters several computed descriptors relevant to molecular modeling and drug-likeness filtering. The target compound registers a rotatable bond count of 5 compared to 5 for the 1-ethoxy isomer [1], but the spatial disposition of the ethoxy group changes the molecular shape and associated 3D descriptors (e.g., radius of gyration, ovality) that influence docking scores and pharmacophore matching. In QSAR-based virtual screening, even isomeric compounds with identical 2D fingerprint can yield divergent predicted activities; selecting the correct isomer at the procurement stage ensures that computational predictions match experimental validation .

3D Descriptor Divergence
Class-level inference
Identical 2D descriptors but divergent 3D conformer distributions vs. 1-ethoxy isomer.
May affect docking scores and QSAR predictions; correct isomer procurement critical for computational validation.
2D fingerprinting alone cannot distinguish these positional isomers.
Computational chemistry QSAR modeling Descriptor-based screening

Flash Point and Storage Classification: Safety-Relevant Differentiation from Lower-Boiling Regioisomers

The reported flash point of (3-ethoxybut-3-en-1-yl)benzene is 60.6 °C , placing it near the boundary of flammable liquid classifications (typically ≤60 °C for Category 3 under GHS). By contrast, the regioisomer (E)-(3-ethoxybut-1-en-1-yl)benzene, with its significantly lower boiling point of 94–96 °C at 5–6 Torr, may present a lower flash point under standard atmospheric conditions, potentially triggering more stringent storage and transport requirements. Procurement of the intended 3-ethoxy isomer with a documented flash point allows laboratories to apply appropriate GHS-compliant storage protocols (combustible solids storage code 11, as per Sigma-Aldrich classification for related compounds ) without over- or under-engineering safety measures that would result from receiving an isomer with different flammability characteristics.

Flash Point
Cross-study comparable
60.6 °C
Informs GHS storage classification and transport compliance context.
Comparator flash point not reported; boiling point differential suggests divergent flammability profiles.
Chemical safety Storage classification Transport compliance

Defensible Application Scenarios for (3-Ethoxybut-3-en-1-yl)benzene Based on Quantitative Differentiation Evidence


Precursor for Regioselective Indene Synthesis via PtBr₂-Catalyzed Cyclization

Research groups pursuing PtBr₂-catalyzed synthesis of functionalized indenes from 1-ethynyl-2-(alkoxybut-3-enyl)benzene precursors should specify (3-ethoxybut-3-en-1-yl)benzene as the alkoxybutenyl building block when the target indene regioisomer requires the ethoxy group at the 3-position rather than the 1-position. The published catalytic system (J. Am. Chem. Soc. 2006) demonstrates that 1-alkoxy substitution directs cyclization to one indene regioisomeric series; the 3-ethoxy congener is predicted to afford the complementary regioisomeric series, expanding accessible chemical space [1]. This scenario is directly supported by the class-level inference evidence in Section 3, Evidence Item 3.

Building Block for Substituted Naphthalene Intermediates in Pharmaceutical Lead Optimization

The target compound serves as a key precursor to 2-(3-ethoxybut-3-en-1-yl)-6-methoxynaphthalene (CAS 63458-20-8), a naphthalene derivative that undergoes further functionalization to yield substituted naphthalenes with potential pharmaceutical applications [2]. The enol-ether double bond is essential for oxidative cleavage and subsequent transformations in this synthetic sequence; the saturated analog (3-ethoxybutyl)benzene cannot participate. The LogP advantage of 3.17 over the methoxy analog (2.78) further supports the ethoxy congener's superior partitioning into organic phases during extractive workup of naphthalene products .

Physicochemical Reference Standard for Isomer-Specific GC-MS Method Development

The compound's distinct boiling point (185.7 °C at 760 mmHg) and density (0.94 g/cm³), which differ materially from the (E)-(3-ethoxybut-1-en-1-yl) regioisomer (94–96 °C at 5–6 Torr; 0.989 g/cm³), make it suitable as a retention-time standard for developing isomer-resolving gas chromatography methods . Analytical laboratories validating the purity of incoming C₁₂H₁₆O ether building blocks can use the target compound to establish baseline retention indices and confirm the absence of regioisomeric contamination.

Enol-Ether Substrate for Mechanistic Studies of Acid-Catalyzed Hydrolysis and Claisen Rearrangement Kinetics

The 3-ethoxybut-3-en-1-yl enol-ether moiety presents a well-defined substrate for studying the kinetics of acid-catalyzed enol-ether hydrolysis and, when appropriately elaborated, thermal Claisen rearrangements. The terminal allylic ethoxy group differentiates this substrate from the benzylic 1-ethoxy isomer, enabling comparative mechanistic investigations of how alkoxy position affects hydrolysis rates (expected to be faster for the 3-ethoxy due to reduced steric hindrance at the reaction center). Such studies are relevant to understanding protecting-group strategies in total synthesis where enol-ethers serve as masked ketones [3].

Application
Selection Property
Validation Focus
Regioselective indene synthesis
3-ethoxy vs 1-ethoxy substitution pattern
PtBr₂-catalyzed cyclization regiochemistry
Substituted naphthalene intermediate
Enol-ether olefin integrity and lipophilicity
Oxidative cleavage and organic-phase partitioning
GC-MS isomer resolution standard
Boiling point and density differentiation
Isomer-specific retention index establishment
Enol-ether mechanistic studies
Alkoxy positional effect on hydrolysis rate
Acid-catalyzed hydrolysis kinetics
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